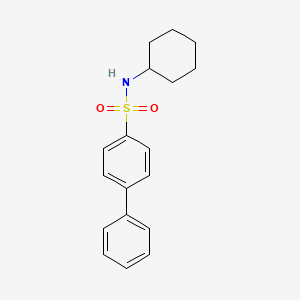

N-cyclohexylbiphenyl-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO2S |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-phenylbenzenesulfonamide |

InChI |

InChI=1S/C18H21NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,19H,2,5-6,9-10H2 |

InChI Key |

HGECXMLEAWCDGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylbiphenyl 4 Sulfonamide and Its Analogues

Classical and Conventional Synthetic Approaches to Sulfonamides

Traditional methods for synthesizing sulfonamides have been the bedrock of medicinal chemistry for decades. These approaches, while effective, often rely on harsh conditions and the use of pre-functionalized starting materials. nih.govscispace.com

Reaction of Sulfonyl Chlorides with Amines

The most conventional and widely employed method for the synthesis of N-cyclohexylbiphenyl-4-sulfonamide involves the reaction of a sulfonyl chloride with an amine. nih.gov This reaction is a straightforward and generally high-yielding approach. The key starting material, 4-biphenylsulfonyl chloride, can be prepared from biphenyl (B1667301) through chlorosulfonation. sigmaaldrich.comsigmaaldrich.com

The general reaction is as follows:

C₆H₅C₆H₄SO₂Cl + C₆H₁₁NH₂ → C₆H₅C₆H₄SO₂NHC₆H₁₁ + HCl

In a typical procedure, 4-biphenylsulfonyl chloride is reacted with cyclohexylamine (B46788) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed during the reaction. scirp.org The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. While this method is robust, the preparation of the requisite sulfonyl chlorides can be challenging and often involves hazardous reagents like chlorosulfonic acid or thionyl chloride. nih.govchemicalbook.com

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |

| 4-Biphenylsulfonyl chloride | Cyclohexylamine | This compound | - | sigmaaldrich.com |

| 4'-Nitro-biphenyl-4-sulfonyl chloride | Various amines | Corresponding sulfonamides | 84 (for sulfonyl chloride) | chemicalbook.com |

| m-Trifluoromethylbenzenesulfonyl chloride | Various amines | Corresponding sulfonamides | - | orgsyn.org |

Note: Yields may vary depending on specific reaction conditions.

Strategic Derivatization through N-Alkylation and Sulfonylation

The synthesis of analogues of this compound can be achieved through strategic derivatization. N-alkylation of a primary sulfonamide or sulfonylation of a substituted amine allows for the introduction of various functional groups.

N-alkylation involves the reaction of a pre-formed sulfonamide, such as biphenyl-4-sulfonamide, with an alkylating agent (e.g., cyclohexyl bromide) in the presence of a base. This method is useful for creating a library of related compounds from a common sulfonamide precursor.

Conversely, sulfonylation involves reacting different substituted amines with 4-biphenylsulfonyl chloride. This approach is advantageous when a variety of amine building blocks are readily available. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for sulfonamide synthesis. These advanced strategies aim to overcome the limitations of classical methods by employing catalysis and more environmentally benign reaction conditions. dntb.gov.uaacs.orgscribd.com

Metal-Catalyzed Syntheses of Sulfonamides

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds, providing novel routes to sulfonamides.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of aryl sulfonamides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides or triflates with amines, has been adapted for the sulfonamidation of aryl nonaflates. nih.govthieme-connect.comorganic-chemistry.org This method offers broad functional group tolerance. organic-chemistry.org Another palladium-catalyzed approach involves the chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides in situ, which are then reacted with amines. nih.gov More recently, palladium-catalyzed addition of aryl halides to N-sulfinylamines has been developed for the synthesis of sulfinamides, which can be further oxidized to sulfonamides. nih.govorganic-chemistry.orgacs.org

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative to palladium. Ullmann-type reactions, which are copper-promoted, can be used to form aryl-nitrogen bonds in sulfonamides. wikipedia.orgrsc.org Modern copper-catalyzed methods often use soluble catalysts with ligands like diamines and acetylacetonate, operating under milder conditions than traditional Ullmann reactions. wikipedia.org A significant advancement is the direct, three-component synthesis of sulfonamides from aryl boronic acids, sulfur dioxide (using a surrogate like DABSO), and amines, catalyzed by copper(II). nih.govscispace.comacs.org This method is highly modular and tolerates a wide range of substrates. nih.govscispace.com Copper has also been used to catalyze the synthesis of sulfonamides from nitroarenes and arylboronic acids via the insertion of sulfur dioxide. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in domino hydroformylation-reductive sulfonamidation reactions of olefins to produce aliphatic sulfonamides. rsc.org Rhodium has also been used for the regioselective ortho-olefination of aryl sulfonamides. acs.org Additionally, rhodium-catalyzed imination of sulfoxides provides access to sulfoximines, which are structurally related to sulfonamides. nih.gov

Table 2: Overview of Metal-Catalyzed Sulfonamide Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Palladium | Buchwald-Hartwig Amination | Aryl nonaflates, primary sulfonamides | Tolerates various functional groups | organic-chemistry.org |

| Palladium | Chlorosulfonylation/Amination | Arylboronic acids, amines | In situ formation of sulfonyl chloride | nih.gov |

| Palladium | Addition to N-sulfinylamines | Aryl halides, N-sulfinylamines | Forms sulfinamide intermediate | nih.govorganic-chemistry.org |

| Copper | Ullmann-type Coupling | Aryl halides, sulfonamides | Cost-effective, improved with ligands | wikipedia.orgnih.gov |

| Copper | Three-Component Synthesis | Aryl boronic acids, SO₂, amines | Highly modular, broad scope | nih.govscispace.com |

| Rhodium | Domino Hydroformylation | Olefins, sulfonamides | Forms aliphatic sulfonamides | rsc.org |

Oxidative Coupling Reactions from Thiols and Amines

A greener approach to sulfonamides involves the direct oxidative coupling of thiols and amines. nih.govresearchgate.net This method avoids the pre-functionalization of starting materials, making it more atom-economical. rsc.org Electrochemical methods have been developed for the oxidative coupling of thiols and amines, driven by electricity without the need for sacrificial reagents or catalysts. nih.govresearchgate.netacs.org This environmentally benign process can be completed rapidly and produces hydrogen as the only byproduct. nih.govresearchgate.net Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) for the oxidative functionalization of thiols to generate sulfonyl derivatives that can then react with amines. nih.gov

Microwave-Assisted and One-Pot Reaction Protocols

To enhance reaction efficiency and reduce reaction times, microwave-assisted synthesis has been applied to the preparation of sulfonamides. scirp.orgacs.orgscribd.comorganic-chemistry.orgresearchgate.net Microwave irradiation can significantly accelerate the reaction between sulfonic acids or their salts and amines, often leading to higher yields compared to conventional heating. acs.orgscribd.comorganic-chemistry.org This technique is particularly useful for high-throughput synthesis in drug discovery. scirp.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. princeton.eduorganic-chemistry.orgprinceton.edu For instance, a one-pot method for converting aromatic carboxylic acids to sulfonamides has been developed. This process involves the copper-catalyzed conversion of the carboxylic acid to a sulfonyl chloride, followed by in-situ amination. princeton.eduprinceton.edu Another one-pot procedure involves the oxidation of thiols with N-chlorosuccinimide (NCS) to generate sulfonyl chlorides, which are then reacted with amines without isolation. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Temperature | Yield | Reference |

| Conventional Heating | 2.5 hours | 200°C | Lower | scirp.org |

| Microwave-Assisted | 10 - 20 minutes | 120 - 200°C | Higher | scirp.orgorganic-chemistry.org |

Hypervalent Iodine Reagent-Mediated Syntheses

The use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA or PhI(OAc)₂) and (diacetoxyiodo)benzene (B116549) (DIB), has emerged as a powerful, metal-free strategy for constructing the S-N bond in sulfonamides under mild conditions. chemrxiv.orgacs.org These reagents facilitate the oxidative coupling of various sulfur and nitrogen sources, providing a valuable alternative to traditional methods that often require harsh conditions or the use of unstable sulfonyl chlorides. researchgate.netnih.gov

One prominent approach involves the direct, one-pot conversion of thiols to sulfonamides. In this method, aryl thiols are oxidized by hypervalent iodine reagents in the presence of an amine source like ammonium (B1175870) carbamate. acs.org This process is highly chemoselective, enabling the formation of multiple new bonds to the sulfur atom in a single operation. acs.org For the synthesis of a target like this compound, this could involve the oxidation of biphenyl-4-thiol in the presence of cyclohexylamine.

Another strategy employs the reaction of sodium sulfinates with amines, promoted by a catalytic amount of an alkyl iodide and a stoichiometric amount of an oxidant like m-chloroperbenzoic acid (m-CPBA). figshare.com The proposed mechanism involves the oxidation of the alkyl iodide to a transient, highly reactive hypervalent iodine intermediate. This intermediate then facilitates the coupling of the sodium biphenyl-4-sulfinate with cyclohexylamine to yield the desired product. figshare.com

Furthermore, hypervalent iodine reagents are instrumental in the synthesis of N-sulfonyl imines from aldehydes and sulfonamides. nih.govmdpi.com While this does not directly yield the target compound, it provides a pathway to analogues. For instance, an aldehyde could be reacted with biphenyl-4-sulfonamide in the presence of PIDA to form an N-sulfonyl imine, which could then be subjected to further transformations. mdpi.com

The table below summarizes representative conditions for hypervalent iodine-mediated synthesis of related sulfur-nitrogen compounds.

| Precursors | Reagent System | Product Type | Yield | Ref |

| Sulfenamide, Secondary Amine | PhI(OAc)₂ or PIDA, Toluene | Sulfinamidine | Up to 99% | chemrxiv.org |

| Aryl Thiol, Ammonium Carbamate | PhI(OAc)₂, Dichloromethane | Sulfonamide | Good | acs.org |

| Sodium Sulfinate, Amine | 1-Iodopropane (cat.), m-CPBA | Sulfonamide | Good | figshare.com |

| Aldehyde, Sulfonamide | PIDA, I₂ | N-Sulfonyl Imine | Good | mdpi.com |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound and its analogues requires careful control of chemo- and regioselectivity, particularly when introducing additional functional groups to the biphenyl scaffold. The biphenyl moiety presents multiple positions for substitution (ortho, meta, and para on both rings), and the sulfonamide group itself can influence reactivity.

Regioselective C-H Functionalization of the Biphenyl Core: Direct C-H functionalization offers an atom-economical way to build complexity on the biphenyl backbone. rsc.org Friedel-Crafts acylation of biphenyl, for example, typically occurs at the para-position due to electronic and steric factors, providing a route to 4-substituted biphenyl precursors. rsc.org More advanced palladium-catalyzed methods, often employing directing groups, have been developed to achieve otherwise difficult-to-access substitution patterns. For instance, a nitrile directing group can steer olefination or iodination to the meta-position of the biphenyl system. escholarship.org Such a strategy could be used to synthesize a meta-functionalized biphenylnitrile, which could then be converted to the corresponding sulfonyl chloride and coupled with cyclohexylamine.

Chemoselectivity in Sulfonamide Formation and Modification: Chemoselectivity is crucial when dealing with multifunctional molecules. The classic Hinsberg test provides a foundational example, distinguishing between primary, secondary, and tertiary amines based on their reaction with a sulfonyl chloride and the acidic nature of the resulting sulfonamide's N-H proton (if present). libretexts.org In the synthesis of this compound from biphenyl-4-sulfonyl chloride, the primary amine (cyclohexylamine) selectively attacks the electrophilic sulfur center. youtube.comfiveable.me If other nucleophilic groups were present in the molecule, protecting group strategies might be necessary to prevent side reactions.

Conversely, once the sulfonamide is formed, its N-H proton is weakly acidic and can be deprotonated to form an anion, which can participate in subsequent reactions like N-alkylation. libretexts.org This provides a route to N,N-disubstituted analogues. Furthermore, methods exist for the selective C-N bond cleavage of tertiary sulfonamides, for example, those bearing a p-methoxybenzyl (PMB) group, in the presence of other sensitive functionalities, offering a pathway for deprotection or modification. nih.gov

The table below outlines strategies for achieving selectivity in the synthesis of biphenyl sulfonamide analogues.

| Desired Outcome | Strategy | Key Reagents/Catalysts | Position/Group Targeted | Ref |

| meta-Olefination of Biphenyl | C-H activation with directing group | Pd(OAc)₂, Pyridone Ligand | meta-C-H on biphenyl | escholarship.org |

| para-Acylation of Biphenyl | Electrophilic Aromatic Substitution | Acyl Chloride, AlCl₃ | para-C-H on biphenyl | rsc.org |

| Differentiating Amines | Hinsberg Reaction | Benzenesulfonyl chloride, NaOH | Primary vs. Secondary Amine | libretexts.org |

| Selective N-Deprotection | C-N Bond Cleavage | Bi(OTf)₃ (catalytic) | N-PMB group | nih.gov |

Mechanistic Investigations of Sulfonamide Bond Formation

The formation of the sulfonamide S-N bond can proceed through distinct mechanistic pathways, primarily categorized as radical processes under oxidative conditions or as classical nucleophilic substitutions.

Proposed Radical Mechanisms in Oxidative Processes

In various oxidative methods for sulfonamide synthesis, radical intermediates have been proposed and substantiated through experimental evidence. nih.gov Electrochemical synthesis, for example, can proceed via the oxidative coupling of thiols and amines. Kinetic studies and radical trapping experiments support a mechanism where the amine is first oxidized at the anode to an aminium radical cation. acs.org This radical intermediate is key to the subsequent S-N bond formation. acs.org The use of radical scavengers like TEMPO has been shown to completely inhibit the reaction, confirming the presence of radical species. acs.org

Similarly, visible-light promoted reactions using hypervalent iodine reagents to form N-sulfonyl imines are believed to involve a radical initiation step. mdpi.com The proposed mechanism suggests that light or heat activates the formation of a nitrogen-centered radical from an N-iodo sulfonamide precursor. nih.govmdpi.com This radical then participates in a cascade that ultimately leads to the product. mdpi.com Electron paramagnetic resonance (EPR) experiments have also been used to support the existence of N-centered radicals generated from sulfonamides in coupling reactions. nih.gov

Nucleophilic Substitution Pathways

The most traditional and widely understood mechanism for forming sulfonamides is the nucleophilic substitution reaction between an amine and a sulfonyl chloride. youtube.comfiveable.me In this pathway, the lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. youtube.com The sulfur is electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This reaction is analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com The process results in the displacement of the chloride ion, which is a good leaving group, and the formation of the stable S-N bond. A base, such as pyridine, is typically added to neutralize the HCl byproduct. youtube.com

Mechanisms involving hypervalent iodine reagents can also be described in terms of substitution pathways. For instance, the reaction may proceed through a ligand exchange between the amine and the iodine(III) reagent, followed by a reductive elimination step that forms the S-N bond and reduces I(III) to I(I). chemrxiv.org In other cases, the reaction of N-silylamines with sulfonyl halides is proposed to occur via an addition-elimination process, where the nitrogen attacks the sulfur center, followed by the elimination of a silyl (B83357) halide. nih.gov

Chemical Reactivity and Derivatization Studies of N Cyclohexylbiphenyl 4 Sulfonamide

Fundamental Reaction Pathways of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a cornerstone of the molecule's reactivity, primarily due to the acidic nature of the N-H proton and the ability of the sulfonyl group to direct reactions on the aromatic ring.

The proton attached to the nitrogen atom of the sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity is a critical feature, as deprotonation generates a nucleophilic sulfonamide anion that can participate in various reactions. The acidity of the N-H bond in N-aryl sulfonamides is influenced by the nature of the substituents on the aryl ring. nih.gov For N-cyclohexylbiphenyl-4-sulfonamide, the biphenyl (B1667301) group, being more electron-withdrawing than a simple phenyl group, is expected to slightly increase the acidity of the N-H bond compared to N-cyclohexylbenzenesulfonamide.

Deprotonation is typically achieved using a strong base. Common bases used for this purpose include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). nih.govpsu.edu The resulting lithium salt of the sulfonamide is a versatile intermediate.

Table 1: Common Bases for Sulfonamide Deprotonation

| Base | Formula | Typical Conditions |

|---|---|---|

| n-Butyllithium | n-BuLi | Anhydrous THF or ether, low temperature (e.g., -78 °C) |

| Lithium Diisopropylamide | LDA | Anhydrous THF, low temperature (e.g., -78 °C) |

The reactivity of the resulting N-anion allows for N-alkylation or N-arylation reactions when treated with appropriate electrophiles, such as alkyl halides or aryl halides, leading to the formation of tertiary sulfonamides.

The sulfonamide group is a powerful directed metalation group (DMG) in electrophilic aromatic substitution reactions. wikipedia.orgorganic-chemistry.org This means that in the presence of a strong base, typically an organolithium reagent, deprotonation occurs preferentially at the ortho position of the aromatic ring to which the sulfonamide is attached. wikipedia.orgorganic-chemistry.org This process, known as directed ortho-metalation (DoM), is a highly regioselective method for functionalizing the aromatic ring. wikipedia.org

In the case of this compound, the sulfonamide group directs lithiation to the positions ortho to the sulfonyl group on the same phenyl ring (the 3- and 5-positions). The bulky N-cyclohexyl group may sterically hinder one ortho position over the other, although this effect is generally less significant than the directing power of the sulfonamide itself. The resulting ortho-lithiated species is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups. organic-chemistry.orgnih.gov

Table 2: Examples of Electrophiles Used in DoM Reactions

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) |

| Alkyl halides (R-X) | Alkyl (-R) |

| Iodine (I₂) | Iodo (-I) |

This strategy provides a reliable route to a variety of 3- and/or 5-substituted this compound derivatives.

Modifications of the Biphenyl and Cyclohexyl Moieties

Beyond the reactivity imparted by the sulfonamide group, the biphenyl and cyclohexyl portions of the molecule offer further opportunities for structural modification.

The biphenyl system in this compound can undergo electrophilic aromatic substitution reactions. The sulfonamide group is a deactivating group and a meta-director on the ring to which it is attached. wikipedia.org However, the second phenyl ring can be activated or deactivated depending on the substituents present on it. In the unsubstituted case, electrophilic attack will preferentially occur at the ortho and para positions of the second phenyl ring. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orgyoutube.com

Functionalization of the cyclohexyl ring is generally more challenging and typically requires more forcing conditions or the introduction of activating groups. Reactions such as free-radical halogenation could potentially introduce functionality, which can then be further elaborated.

The functionalized derivatives of this compound, obtained through methods like ortho-lithiation or electrophilic aromatic substitution, serve as valuable precursors for the synthesis of more complex structures, including those containing heterocyclic rings. nih.govmdpi.comsciencescholar.us For example, an ortho-carboxylated derivative could be a starting material for the synthesis of a fused sultam, a type of cyclic sulfonamide. nih.gov Similarly, introducing amino or hydroxyl groups onto the biphenyl or cyclohexyl moieties can open up pathways to a wide array of heterocyclic systems through condensation or cyclization reactions. mdpi.comnih.gov

The synthesis of novel biphenylsulfonamide derivatives incorporating heterocyclic moieties such as pyrazole (B372694) or triazole has been reported in the literature, showcasing the utility of this scaffold in medicinal chemistry. nih.gov These strategies allow for the generation of a vast chemical space around the this compound core.

Exploration of Acid-Base Properties in Reaction Systems

The acid-base properties of this compound are crucial in understanding its behavior in different chemical environments and in designing synthetic routes. As previously mentioned, the N-H proton is acidic, with a pKa value that is influenced by the electronic nature of the biphenyl group. nih.gov The acidity of sulfonamides is a key factor in their biological activity and can also affect their reactivity and solubility. nih.govnih.gov

In a reaction system, the sulfonamide can act as a proton donor or, after deprotonation, as a nucleophile. The basicity of the sulfonamide nitrogen is very low due to the electron-withdrawing sulfonyl group. The molecule as a whole can participate in acid-base catalysis, either by providing a proton or by coordinating to metal catalysts through the sulfonyl oxygens or the nitrogen atom. The precise role of the acid-base properties will depend on the specific reaction conditions, including the solvent, temperature, and the presence of other acidic or basic species. nih.govlibretexts.org

Advanced Derivatization for Probe Development

The structural framework of this compound serves as a versatile scaffold for the development of sophisticated chemical probes. Through targeted derivatization, the core molecule can be systematically modified to enhance its affinity and selectivity for specific biological targets, as well as to introduce reporter groups for detection and imaging. Advanced synthetic strategies focus on modifying the biphenyl moiety, the cyclohexyl group, and the sulfonamide linkage to fine-tune the molecule's physicochemical and pharmacological properties. These modifications are instrumental in creating probes for studying biological processes, such as enzyme activity and DNA interactions.

Recent research has explored the synthesis of a variety of sulfonamide derivatives to investigate their potential as biological probes. For instance, novel sulfonamide derivatives incorporating a thaizaole(3,4-d)isoxazole fused ring system have been synthesized and evaluated for their DNA binding and enzyme inhibition properties. nih.gov These studies provide a blueprint for how the this compound structure could be similarly modified to create probes with tailored biological activities. The general approach involves multi-step synthesis, starting with the core sulfonamide structure and adding functional groups to modulate its interaction with biological macromolecules. nih.gov

The development of such probes often involves a combination of synthetic chemistry and computational modeling. Molecular docking studies can predict the binding modes and affinities of derivatized compounds to their target proteins, guiding the design of more potent and selective probes. nih.govijcce.ac.ir For example, docking studies have been used to investigate the interaction of biphenyl sulfonamide derivatives with enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrase II (CA II), providing insights into the structural requirements for effective binding. ijcce.ac.ir

The following tables summarize the findings from recent studies on the derivatization of sulfonamides for probe development, illustrating the potential for creating a diverse library of probes based on the this compound scaffold.

Table 1: Synthesized Sulfonamide Derivatives and their Biological Activities

| Derivative | Target/Activity | Key Findings | Reference |

| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | DNA binding, Carbonic Anhydrase Inhibition | Showed strong DNA binding via intercalative and groove binding interactions. Demonstrated better inhibition of carbonic anhydrase compared to other derivatives. | nih.gov |

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) | Urease Inhibition | Exhibited the highest inhibitory activity against the urease enzyme among the tested derivatives. | nih.gov |

| 4-(3-(3-hydroxyphenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-3) | DNA binding, Enzyme Inhibition | Demonstrated good DNA binding and enzyme inhibitory potential. | nih.gov |

| N-(3-chlorophenyl)-[1,1'-biphenyl]-4-sulfonamide | Antimicrobial, Antioxidant | Synthesized using an environmentally friendly ultrasound-assisted method and showed potential biological activities. | ijcce.ac.ir |

Table 2: Research Findings on Sulfonamide Derivatization

| Study Focus | Key Methodologies | Outcomes | Reference |

| Synthesis of novel sulfonamide derivatives with a thaizaole(3,4-d)isoxazole fused ring system | Multi-step synthesis, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, viscometry, molecular docking | The synthesized derivatives were identified as good DNA binders and enzyme inhibitors. Derivative YM-1 was highlighted as a promising candidate for further development. | nih.gov |

| Synthesis of biphenyl sulfonamide derivatives using ultrasound irradiation | Ultrasound-assisted synthesis, spectroscopic characterization (IR, 1H-NMR, 13C-NMR, EIMS), elemental analysis, molecular docking | A greener synthetic methodology was developed for producing biphenyl sulfonamide derivatives in high yields. The compounds were evaluated for their antimicrobial and antioxidant potential. | ijcce.ac.ir |

| Synthesis of sulfonamide derivatives of epipodophyllotoxin | Chemical synthesis, evaluation of effects on human DNA topoisomerase II and tubulin polymerization | Several derivatives were found to be potent topoisomerase II poisons, inducing double-stranded DNA breaks. The study demonstrated that modifications to the sulfonamide substituent can significantly impact cytotoxicity. | nih.gov |

These studies underscore the immense potential of derivatizing the this compound core structure to generate a new class of chemical probes. By strategically introducing different functional groups, it is possible to develop probes with high specificity for a wide range of biological targets, thereby facilitating a deeper understanding of complex biological systems.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme Inhibition Mechanisms

The sulfonamide group is a cornerstone in the design of various enzyme inhibitors. nih.govopenaccesspub.org Derivatives of this class have demonstrated inhibitory activity against a wide array of enzymes, a characteristic that is being explored for multiple therapeutic applications. nih.gov The specific structure of N-cyclohexylbiphenyl-4-sulfonamide, featuring a bulky cyclohexyl group and a biphenyl (B1667301) moiety, suggests a potential for nuanced interactions within enzyme active sites.

Interaction with Dihydropteroate (B1496061) Synthetase

Sulfonamides are well-established competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of microorganisms. openaccesspub.orgnih.gov They function by mimicking the natural substrate, p-aminobenzoic acid (pABA). openaccesspub.orgnih.gov This mimicry allows them to bind to the pABA site on the enzyme, thereby blocking the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and halting the production of 7,8-dihydropteroate. nih.gov

The general mechanism involves the sulfonamide moiety binding to the active site, where two conserved loops create a specific pocket for pABA during the catalytic process. nih.gov In addition to direct inhibition, some sulfonamides can act as alternative substrates, forming dead-end pterin-sulfonamide products that can potentially inhibit other enzymes downstream in the folate pathway. nih.gov While direct studies on this compound's interaction with DHPS are not extensively detailed in the provided context, the fundamental principles of sulfonamide action against this enzyme provide a framework for its potential activity. The key structural feature for antibacterial sulfonamides is typically a free amino group on the aromatic ring, which is not present in this compound, suggesting its primary inhibitory actions may target other enzymes. openaccesspub.org

Inhibition of Carbonic Anhydrase Isoforms

The sulfonamide group is a classic zinc-binding function utilized in the design of carbonic anhydrase (CA) inhibitors. nih.gov These enzymes are targets for various therapeutic areas, and the development of isoform-selective inhibitors is a major goal to avoid off-target effects. nih.gov Research into novel sulfonamide derivatives has shown that modifications to the scaffold can lead to potent and selective inhibition of different human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov

Exploration of Serine Protease Inhibition

A significant number of sulfonamide derivatives have been reported to exhibit inhibitory properties against proteases, including serine proteases. nih.gov For example, sulfonamide-type inhibitors of human neutrophil elastase (HNE) are considered for treating inflammatory conditions. nih.gov The mechanism of inhibition often involves the sulfonamide moiety interacting with the catalytic triad (B1167595) (serine, histidine, aspartate) in the enzyme's active site.

The hepatitis C virus (HCV) NS3/4A serine protease is another critical target for which inhibitors have been developed. nih.gov While many of these are peptidomimetics, the principles of targeting the highly conserved active site are broadly applicable. nih.gov For example, the inhibitor boceprevir (B1684563) forms a reversible covalent bond with the catalytic serine. nih.gov The bulky and hydrophobic nature of the biphenyl and cyclohexyl groups in this compound suggests it could occupy the large, often hydrophobic S1 and S2 pockets of serine proteases, but specific mechanistic studies are required to confirm this.

Receptor Binding Principles and Ligand-Target Interactions

Beyond enzyme inhibition, sulfonamide derivatives are being investigated as modulators of receptor function. A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share a core structure with this compound, have been identified as novel antagonists of the human androgen receptor (AR). nih.gov

These compounds target the activation function 2 (AF2) region of the receptor, a site crucial for its transcriptional activity. nih.gov The binding at this allosteric site disrupts the interaction with coactivators, thereby antagonizing receptor function. This represents a significant principle where a sulfonamide-based ligand can modulate protein-protein interactions. The in-depth study of one such derivative, T1-12, confirmed its ability to inhibit tumor growth in a xenograft model, highlighting the potential of this structural class. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For sulfonamides, SAR studies have guided their development for various targets. openaccesspub.orgnih.gov

General SAR principles for sulfonamides indicate that substitutions on the sulfonamide nitrogen (the R1 group in a generic R-SO2-NH-R1 structure) and the aromatic ring are critical for determining the type and potency of biological activity. openaccesspub.org For instance, in antibacterial sulfonamides, a free para-amino group is often essential, whereas for other activities like hypoglycemic agents, this position is substituted. openaccesspub.org In the case of this compound, the N-cyclohexyl and the biphenyl-4-sulfonyl groups define its unique properties. Studies on related structures show that even minor changes can significantly impact activity. For example, in a series of sulfonamides derived from carvacrol, replacing cyclic substituents at the sulfonamide group with an amine decreased acetylcholinesterase inhibitory activity. nih.gov

Impact of Biphenyl Modifications on Molecular Activity

The biphenyl moiety is a key structural feature that significantly influences the compound's interaction with biological targets. Modifications to this part of the molecule can modulate electronic and steric properties, thereby affecting activity. researchgate.net

In a study on fatty acid amide hydrolase (FAAH) inhibitors with a related cyclohexylcarbamic acid biphenyl ester structure, introducing substituents at the ortho and para positions of the proximal phenyl ring (the one not attached to the cyclohexyl group) was explored. researchgate.net This modulation of the biphenyl system aimed to fine-tune the compound's inhibitory profile. researchgate.net

Furthermore, kinetic studies on the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls have shown that the electronic effects of substituents on one phenyl ring are transmitted to the other, influencing reaction rates. rsc.org The data from these studies were successfully correlated using the Hammett relationship, demonstrating a predictable electronic influence across the biphenyl system. rsc.org This principle is directly applicable to this compound, where substituents on either phenyl ring of the biphenyl group would be expected to alter the electronic distribution and, consequently, its binding affinity for a given target. For example, 4'-methanesulfonyl-biphenyl derivatives have been developed as selective cyclooxygenase-2 inhibitors, indicating that substitution on the biphenyl ring can confer target specificity. google.com

Influence of Cyclohexyl Substitutions on Interaction

The cyclohexyl group is a recurring motif in the design of biphenylsulfonamide derivatives, where it often plays a crucial role in dictating the molecule's interaction with its biological targets. The size, shape, and hydrophobicity of the cyclohexyl ring are key determinants of binding affinity and selectivity. Alterations to this group, even minor ones, can lead to significant changes in biological activity.

The influence of the cyclohexyl group is primarily attributed to its ability to fit into specific hydrophobic pockets within the target protein's binding site. The chair conformation of the cyclohexyl ring allows for a three-dimensional structure that can be accommodated by the protein, while its non-polar nature facilitates favorable van der Waals interactions. Any substitution on the cyclohexyl ring would alter its size and electronic properties, potentially leading to steric clashes or the disruption of these crucial hydrophobic interactions.

Conformational Analysis and its Role in Biological Recognition

The three-dimensional conformation of this compound and related molecules is a critical factor in their ability to be recognized by and bind to their biological targets. These molecules possess a degree of flexibility due to several rotatable single bonds, which allows them to adopt various shapes. The specific conformation that a molecule adopts when it binds to a protein is known as its "bioactive conformation."

Computational methods, such as molecular docking, are frequently used to predict the likely binding conformation of a ligand within a protein's active site. In a study on biphenylsulfonamide derivatives targeting the AT₂ receptor, docking studies were employed to analyze the interaction mode between the compounds and the receptor. frontiersin.org The conformation with the highest score, determined by functions that assess factors like steric clashes and polar interactions, is considered the most probable binding pose. frontiersin.org This analysis helps in identifying the key amino acid residues within the receptor that interact with the ligand. frontiersin.org

This compound as a Tool for Chemical Biology Research

This compound and its structural analogs serve as valuable tools in the field of chemical biology for dissecting complex biological processes. Their utility stems from their potential to act as specific modulators of protein function.

A prime example of the application of a related biphenylsulfonamide is in the study of the angiotensin II receptors. PD-123,319, a well-characterized AT₂ receptor antagonist, is frequently used as a tool compound to investigate the physiological roles of this receptor. frontiersin.org For instance, in cell-based assays, PD-123,319 can be used to block the AT₂ receptor and thereby determine if a particular cellular response is mediated through this receptor. frontiersin.org In neurite outgrowth experiments, the ability of PD-123,319 to inhibit the effects of Ang II confirmed that the observed neurite outgrowth was indeed induced by the AT₂ receptor. frontiersin.org

The development of novel biphenylsulfonamide derivatives with high affinity and selectivity for specific targets, such as the AT₂ receptor, provides researchers with new chemical tools to probe biological systems. frontiersin.org These compounds can be used to study the downstream signaling pathways of their target proteins and to elucidate their roles in health and disease. The modular nature of the biphenylsulfonamide scaffold also allows for the synthesis of libraries of related compounds, which can be screened to identify molecules with desired biological activities, further expanding the chemical biology toolbox.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Probing

X-ray Crystallography for Precise Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids, including derivatives of N-cyclohexylbiphenyl-4-sulfonamide. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular portrait.

Intermolecular Hydrogen Bonding and Supramolecular Assembly

The sulfonamide group, with its N-H donor and S=O acceptor sites, readily participates in hydrogen bonding. nih.govresearchgate.net These interactions are fundamental to the formation of ordered supramolecular architectures in the solid state. nih.govrsc.org In the crystal structure of N-cyclohexyl-4-methoxybenzenesulfonamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming zigzag chains along the c-axis. nih.gov The analysis of Hirshfeld surfaces and 2D fingerprint plots reveals that N–H⋯O=S hydrogen bonds, along with other interactions like C–H⋯O, play a significant role in the self-assembly process. nih.gov The patterns of these hydrogen bonds can be classified into various motifs, such as dimers and catemers (chains), which can lead to the formation of different polymorphic forms. researchgate.net These supramolecular assemblies, driven by a combination of hydrogen bonding and other weak interactions like π-π stacking, are crucial for understanding the crystal packing and ultimately the material's properties. nih.govsemanticscholar.org

Advanced Spectroscopic Techniques for Mechanistic and Structural Insights

While X-ray crystallography provides a static picture of the crystalline state, advanced spectroscopic techniques offer dynamic information about molecular structure, reaction pathways, and vibrational properties in various states of matter.

Nuclear Magnetic Resonance (NMR) for Reaction Pathway Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. In the context of this compound, the chemical shifts of the N-H proton can be particularly informative, although they are sensitive to the solvent and environment. nih.gov For instance, the sulfonamide N-H proton signal can be observed downfield, and its position can confirm the formation of the target compound. nih.gov ¹³C NMR is also crucial for assigning the carbon skeleton, with aromatic carbons appearing at characteristic downfield shifts. nih.gov NMR can be instrumental in analyzing reaction pathways by monitoring the appearance of product signals and the disappearance of reactant signals over time. Furthermore, advanced NMR techniques can be used to determine the stereochemistry of chiral centers within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ijcrt.orgpat4nano.com The sulfonamide group exhibits characteristic vibrational frequencies. The S-N stretching vibration is a key indicator of the formation of the sulfonamide linkage. nih.gov The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear as strong bands in the IR spectrum. esisresearch.org For example, in sulfates, the ν₁ mode of SO₄ appears as a strong Raman band. researchgate.net The positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. esisresearch.org For instance, a red-shift in the N-H stretching frequency in the IR spectrum can indicate the weakening of the N-H bond due to its involvement in hydrogen bonding. esisresearch.org Both experimental and computational (DFT) methods are often used in conjunction to assign the observed vibrational bands accurately. ijcrt.orgesisresearch.org

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of compounds and for monitoring the progress of chemical reactions. mdpi.comnih.gov Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) offer high sensitivity and selectivity for quantifying target molecules, even in complex mixtures. nih.govescholarship.orgresearchgate.net In the synthesis of this compound, MS can be used to confirm the identity of the final product by matching its molecular ion peak with the calculated molecular weight. nih.gov During the reaction, MS can track the formation of the product and any intermediates or byproducts, providing valuable mechanistic insights. mdpi.com The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure of the synthesized compound.

Chromatographic Methods for Complex Mixture Analysis and Reaction Purity Assessment (e.g., LC-MS, HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental in the analysis of sulfonamide derivatives. These methods are extensively used for separating components in complex mixtures and for determining the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. A typical HPLC method for sulfonamides involves a reversed-phase column, such as a C8 or C18, with a gradient elution system. wu.ac.thwu.ac.th The mobile phase often consists of an aqueous component, like a buffer (e.g., ammonium (B1175870) acetate) or acidified water (e.g., with formic acid), and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). nih.govscitepress.org Detection is usually performed using a UV-visible or a photodiode array (PDA) detector. wu.ac.thwu.ac.th For instance, in the analysis of related sulfonamides, a gradient program with a C8 column and a mobile phase of buffer and methanol at a flow rate of 1.0 mL/min has been successfully employed. wu.ac.th The retention time and peak purity are critical parameters evaluated to assess the sample's integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity, making them ideal for both qualitative and quantitative analysis. nih.govscitepress.orgnih.gov These techniques are particularly valuable for identifying impurities and degradation products, even at trace levels. In LC-MS analysis of sulfonamides, the compound is first separated on an LC column and then introduced into the mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used for sulfonamides, typically in the positive ion mode. scitepress.org The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is a unique fingerprint of the molecule, allowing for its unambiguous identification. For example, a method for determining sulfonamide impurities in diarylpyrazole derivatives utilized an Inertsil Ph-3 phenyl column with a gradient elution of ammonium acetate (B1210297) buffer and methanol, coupled with an electrospray ion source in positive ion mode. scitepress.org

The application of these methods ensures that the purity of this compound can be rigorously controlled, which is critical for its potential applications. The ability to separate and identify related substances is key to understanding the reaction byproducts and ensuring the quality of the final compound.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Related Sulfonamides

| Parameter | HPLC | LC-MS/MS |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th | Agilent ZORBAX XDB-C18 (4.6 x 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient elution with buffer and methanol wu.ac.th | A: 0.1% Formic acid in water; B: Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min wu.ac.th | 0.3 mL/min nih.gov |

| Detector | UV-Vis/PDA at 265 nm wu.ac.th | Triple Quadrupole Mass Spectrometer nih.gov |

| Ionization Mode | - | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Injection Volume | 5 µL wu.ac.th | 3 µL nih.gov |

| Column Temp. | 25 °C wu.ac.th | 40 °C nih.gov |

Note: This table presents typical conditions reported for the analysis of other sulfonamide compounds and serves as a likely starting point for method development for this compound.

Electrochemical Studies for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. These studies provide insights into the electron transfer processes, which can be related to the compound's mechanism of action or its potential for use in electronic applications.

Cyclic Voltammetry (CV) involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. For sulfonamide derivatives, CV has been used to study their electrochemical behavior. nih.gov For instance, studies on indole-based sulfonamides have shown a well-defined oxidation peak, indicating that the indole (B1671886) moiety is susceptible to oxidation. nih.gov The redox behavior is influenced by the nature and position of substituents on the sulfonamide structure. nih.gov

In a typical CV experiment for a sulfonamide derivative, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or pencil graphite), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.govnih.gov The experiment is conducted in a suitable solvent containing a supporting electrolyte to ensure conductivity. The potential is scanned over a range where redox processes are expected to occur. The peak potentials (anodic and cathodic) and peak currents provide information about the thermodynamics and kinetics of the electron transfer reactions.

While specific cyclic voltammetry data for this compound is not available, studies on related bis-sulfonamides have shown that the reduction potential is influenced by the nature of the aryl substituents. researchgate.net For example, a p-NO2 substituted bis-sulfonamide was found to have the lowest reduction potential. researchgate.net Such studies are crucial for understanding the electronic properties of the this compound and how they might be tuned by modifying its structure.

Table 2: Electrochemical Data for Representative Sulfonamide Derivatives from Cyclic Voltammetry Studies

| Compound/System | Electrode System | Solvent/Electrolyte | Redox Process | Peak Potential (V) | Reference |

| Indole-based sulfonamides | PGE / Ag/AgCl / Pt wire | 10% aq. ethanol (B145695) / PBS (pH 7.4) | Oxidation | ~ +0.6 to +0.8 | nih.gov |

| p-Toluenesulfonamides | Mercury electrode | DMF | Reduction | Varies with structure | researchgate.net |

| 3-(4-N-pyridine-2-yl benzene (B151609) sulfonamide azo)-1-nitroso naphthol | Glassy carbon electrode | Various supporting electrolytes | Reduction of azo group | -0.5 to -0.75 | researchgate.net |

Note: This table provides examples of electrochemical data for various sulfonamide derivatives to illustrate the type of information obtained from cyclic voltammetry. The specific redox potentials for this compound would need to be determined experimentally.

Future Directions and Emerging Research Challenges for N Cyclohexylbiphenyl 4 Sulfonamide

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of N-cyclohexylbiphenyl-4-sulfonamide is poised to shift away from traditional methods, which often rely on hazardous reagents and organic solvents, towards more sustainable and environmentally benign processes. sci-hub.se Current research into sulfonamide synthesis, in general, has highlighted several innovative "green" chemistry approaches that could be adapted for the production of this specific compound.

Key emerging strategies include:

Aqueous Media Synthesis: A significant advancement is the synthesis of sulfonamides in water, which eliminates the need for volatile organic compounds (VOCs). researchgate.net Methodologies have been developed that use equimolar amounts of sulfonyl chlorides and amines in water, with dynamic pH control, allowing for the simple isolation of pure products by filtration after acidification. rsc.org

Catalytic Processes: Copper-catalyzed reactions in Deep Eutectic Solvents (DES) present a novel one-pot synthetic route. researchgate.net This approach is advantageous from an atom economy perspective and avoids the use of VOCs throughout the process. researchgate.net

Energy-Assisted Synthesis: The use of ultrasonic irradiation (sonochemistry) and microwave-assisted synthesis represents another frontier. ijcce.ac.irnih.gov These techniques can accelerate reaction times, improve yields, and often proceed under solvent-free conditions, contributing to a greener methodology. ijcce.ac.irnih.gov For instance, ultrasound has been successfully used to synthesize other biphenyl (B1667301) sulfonamide derivatives in excellent yields. ijcce.ac.ir

These sustainable methods promise to reduce the environmental impact of producing this compound, a critical consideration for modern chemical manufacturing.

Table 1: Emerging Sustainable Synthetic Methods for Sulfonamides

| Method | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent; omits organic bases. rsc.org | Reduces reliance on volatile organic compounds (VOCs); simplifies product isolation. |

| Copper-Catalysis in DES | Employs a copper catalyst in a Deep Eutectic Solvent (DES). researchgate.net | High atom economy; avoids VOCs; potential for one-pot synthesis. |

| Ultrasonic Irradiation | Uses sound energy to drive reactions. ijcce.ac.ir | Shorter reaction times; high yields; often solvent-free. ijcce.ac.ir |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly. nih.gov | Significant reduction in reaction time (minutes vs. hours); improved yields. nih.gov |

Integration of Advanced Theoretical Modeling Approaches with Experimental Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of bioactive molecules. For this compound, integrating these approaches with experimental work presents a significant opportunity to rationally design derivatives with enhanced properties and to understand its behavior at an atomic level.

Future research will likely involve:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound with potential protein targets. In silico studies on other biphenyl sulfonamides have successfully predicted binding mechanisms against enzymes like dihydropteroate (B1496061) synthase (DHPS) and human carbonic anhydrase II (hCA II). ijcce.ac.ir This allows for the rapid screening of virtual libraries and prioritization of compounds for synthesis.

Density Functional Theory (DFT) Calculations: DFT methods are crucial for understanding the electronic structure and geometric parameters of the molecule. nih.govmdpi.com As demonstrated with other sulfonamides, these calculations can complement experimental data from NMR and IR spectroscopy, providing a deeper understanding of the compound's chemical properties and reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. This enables the prediction of the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds.

The synergy between these in silico techniques and practical lab work can streamline the research process, reduce costs, and lead to the more efficient development of molecules with desired functionalities.

Table 2: Theoretical and Computational Methods in Sulfonamide Research

| Modeling Approach | Application | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities to protein targets. ijcce.ac.ir | To identify and validate potential biological targets and guide rational drug design. |

| Density Functional Theory (DFT) | Calculates electronic structure and predicts spectroscopic properties. mdpi.com | To understand molecular stability, reactivity, and corroborate experimental findings. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule and its target over time. | To analyze the stability of the ligand-protein complex and map key interactions. |

| QSAR | Correlates chemical structure with biological activity. | To predict the activity of new derivatives and optimize the molecular structure. |

Exploration of New Biological Targets and Mechanisms at the Molecular Level (non-clinical)

While the broader sulfonamide class is well-known for its antibacterial action via inhibition of dihydropteroate synthase (DHPS), the specific biological targets of this compound remain largely unexplored. drugbank.comwikipedia.org Future non-clinical research must focus on identifying and validating its molecular targets to understand its potential biological activities. The biphenylsulfonamide scaffold has been associated with the inhibition of several key enzyme families.

Potential areas for investigation include:

Aggrecanases (ADAMTS proteins): A study on structurally related ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides identified them as potent inhibitors of aggrecanase-1 (ADAMTS-4). nih.gov This enzyme is a key target in the context of osteoarthritis, as its inhibition could prevent cartilage degradation. nih.gov Investigating this compound for similar activity is a logical next step.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases. ijcce.ac.ir Molecular docking studies on other biphenyl sulfonamides have explored their potential as inhibitors of human carbonic anhydrase II (hCA II), a target for glaucoma treatment. ijcce.ac.ir

Wnt Signaling Pathway Proteins: Benzene (B151609) sulfonamide derivatives have been investigated as inhibitors of the Dickkopf-1 (Dkk1) protein, which is implicated in the Wnt signaling pathway and is a target in cancer research. nih.gov

Bacterial Enzymes: Beyond the classic DHPS target, exploring the activity of this compound against other bacterial enzymes could reveal novel antimicrobial mechanisms.

Identifying the specific molecular interactions is crucial for defining the compound's mechanism of action and guiding its potential development for various applications.

Table 3: Potential Non-Clinical Biological Targets for Biphenylsulfonamides

| Target Class | Specific Example(s) | Associated Field |

|---|---|---|

| Metalloproteinases | Aggrecanase-1 (ADAMTS-4) nih.gov | Osteoarthritis |

| Anhydrases | Carbonic Anhydrase II (CA-II) ijcce.ac.irnih.gov | Glaucoma, Cancer ijcce.ac.irnih.gov |

| Signaling Proteins | Dickkopf-1 (Dkk1) nih.gov | Cancer |

| Folate Synthesis Enzymes | Dihydropteroate Synthase (DHPS) ijcce.ac.ir | Antibacterial |

Application as Probes in Mechanistic Chemical Biology Studies

A significant future direction for this compound is its development and use as a chemical probe. High-quality chemical probes are powerful tools for dissecting complex biological pathways and validating protein function in a cellular context. escholarship.org To be effective, a probe must be potent, selective, and have a well-defined mechanism of action. escholarship.org

The development of this compound as a probe would involve several key challenges and opportunities:

Scaffold for Probe Development: Assuming a specific biological target is identified (as per section 7.3), the this compound structure can serve as a scaffold. This scaffold can be chemically modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups.

Target Identification and Engagement: A probe version of the molecule could be used in chemoproteomic experiments to identify its direct binding partners in complex biological samples. For example, an alkyne- or azide-modified derivative could be synthesized to participate in "click" chemistry reactions, allowing for the attachment of reporter tags for target pull-down and identification. ljmu.ac.uk

Elucidating Biological Pathways: Once a target is validated, a well-characterized probe based on this scaffold can be used to modulate the function of its target protein in living cells, helping to elucidate its role in specific signaling pathways and disease models. escholarship.org

Transforming this compound from a simple compound into a validated chemical probe represents a sophisticated research challenge that could yield invaluable insights into fundamental biology.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biphenyl sulfonyl chloride |

| ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides |

| 4-nitrobenzenesulphonyl chloride |

| L-tryptophan |

| ({4-nitrophenyl}sulfonyl)tryptophan |

| Sulfadiazine |

| Sulfamethoxazole |

| Trimethoprim |

| Para-aminobenzoic acid (PABA) |

| Doxorubicin |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing N-cyclohexylbiphenyl-4-sulfonamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonylation of biphenyl-4-amine derivatives with cyclohexylsulfonyl chloride under anhydrous conditions. A detailed procedure includes refluxing in dry dichloromethane with triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR (aromatic protons at δ 7.5–7.8 ppm, cyclohexyl CH at δ 1.2–1.8 ppm) and FTIR (S=O stretching at ~1150–1350 cm) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming stereochemistry and hydrogen-bonding patterns. For example, cyclohexyl substituents often adopt chair conformations, while sulfonamide groups form intermolecular N–H⋯O bonds (bond lengths ~2.8–3.0 Å, angles ~150–170°) that stabilize crystal packing. Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate torsional angles and lattice parameters .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies in electronic property predictions for sulfonamide derivatives?

- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) can calculate electron density distributions, HOMO-LUMO gaps, and electrostatic potential maps. If experimental UV-Vis or cyclic voltammetry data conflict with computational results, recalibrate basis sets (e.g., include diffuse functions for anions) or apply post-Hartree-Fock methods (e.g., MP2). Cross-validate with X-ray photoelectron spectroscopy (XPS) for sulfur oxidation states .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in solvent (DMSO vs. aqueous buffers), cell lines, or assay protocols. Standardize conditions using WHO guidelines (e.g., fixed DMSO concentration ≤1% v/v). Perform dose-response curves (IC/EC) with triplicate measurements and statistical validation (ANOVA, p < 0.05). Compare with structurally analogous compounds (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) to isolate substituent effects .

Q. How can hydrogen-bonding networks influence solubility and bioavailability?

- Methodological Answer : Hydrogen-bond donor/acceptor capacity (calculated via Abraham parameters) correlates with solubility in polar solvents. For instance, N–H⋯O interactions in sulfonamides reduce solubility in hydrophobic matrices but enhance stability in crystalline forms. Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. Advanced studies employ molecular dynamics (MD) simulations to model diffusion coefficients in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.